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Get Quote

Executive Summary & Biological Context

The octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK), commonly
designated as L-8-K, is a bioactive peptide fragment utilized primarily as a Vasoactive Intestinal

Peptide (VIP) receptor antagonist.[1] It functions by reversibly inhibiting VIP-induced
potentiation of nicotinic acetylcholine-evoked currents.[1][2] Beyond its pharmacological utility,
L-8-K serves as a critical model compound in mass spectrometry (MS) and surface-induced
dissociation (SID) studies due to its specific fragmentation behavior driven by the central
proline residue.

This technical guide details the structural elucidation, physicochemical profiling, and quality
control methodologies required for the rigorous analysis of L-8-K.

Theoretical Physicochemical Profile

Before experimental characterization, the theoretical constants must be established to define
acceptance criteria for synthesis and purification.

Table 1: Physicochemical Constants of LMYPTYLK
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Parameter Value Technical Note
Leu-Met-Tyr-Pro-Thr-Tyr-Leu- N-term: Free Amine; C-term:
Sequence ]
Lys Free Acid
Formula Contains one sulfur (Met)

Used for high-res MS

Monoisotopic Mass 1027.54 Da )

(Orbitrap/FT-ICR)

Used for low-res MS
Average Mass 1028.29 Da

(Quadrupole/Trap)

) ] Basic peptide due to C-term

Isoelectric Paoint (pl) ~8.65 )

Lysine

Protonated N-term and Lys
Net Charge (pH 7.0) +1.1 ] ]

side chain

Slightly hydrophilic
GRAVY Score -0.06 I y Y ] P

(amphipathic nature)

At 280 nm (Derived from 2

2980

Extinction Coeff.

Tyr)

Synthesis & Stability Strategy

The presence of Methionine (Met) and Proline (Pro) dictates specific constraints during Solid

Phase Peptide Synthesis (SPPS) and storage.

Critical Quality Attribute: Methionine Oxidation

Methionine (Position 2) is highly susceptible to oxidation, forming Methionine Sulfoxide (+16

Da). This is the primary degradation pathway for L-8-K.

e Synthesis Protocol: Use a cleavage cocktail containing EDT (1,2-ethanedithiol) or

Thioanisole as scavengers to prevent oxidation during TFA cleavage.

o Storage: Lyophilized powder must be stored at -20°C under Argon. Solution states require

pH < 6.0 to minimize oxidation rates.
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Proline-Induced Structural Rigidity

The Proline at Position 4 introduces a structural "kink," restricting conformational freedom. This
often results in cis/trans isomerization, which may appear as "split peaks" in HPLC

chromatograms or complex NMR spectra.

Analytical Workflow & Methodology

The following diagram outlines the self-validating workflow for characterizing L-8-K, moving

from crude synthesis to structural confirmation.
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Figure 1: Step-wise analytical workflow ensuring purity before structural validation.
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Primary Structure Verification: Mass Spectrometry

Mass spectrometry is the definitive method for sequence verification. L-8-K exhibits a distinct
fragmentation pattern due to the Proline Effect, where the peptide bond N-terminal to Proline is
highly labile.

Experimental Protocol (ESI-MS/MS)

e Instrument: Q-TOF or Orbitrap Mass Spectrometer.
e Solvent: 50% Acetonitrile / 0.1% Formic Acid.
« lonization: Electrospray lonization (ESI), Positive Mode.

e Collision Energy: Ramp 20-40 eV.

Fragmentation Logic (bly lons)

The fragmentation of L-M-Y-P-T-Y-L-K is dominated by the formation of the y5 ion (Pro-Thr-Tyr-
Leu-Lys) due to cleavage at the Tyr-Pro bond.

b2 Ion
(LM)

m/z ~245

H | Leu | Met | Tyr | Pro | Thr | Tyr | Leu | Lys | OH

Proline Effect Cleavage

y5 Ion (Dominant)
(PTYLK)

m/z ~621

Click to download full resolution via product page

Figure 2: MS/MS fragmentation map highlighting the dominant cleavage site N-terminal to
Proline.

Diagnostic lons (Monoisotopic)

e [M+H]+ Precursor: 1028.55 Da

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12326919/docs?utm_src=pdf-body-img#comprehensive-structural-and-physicochemical-characterization-of-the-octapeptide-lmyptylk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12326919?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[M+2H]2+ Precursor: 514.78 Da (Most abundant charge state in ESI)

y5 lon (PTYLK): 621.36 Da (Signature peak confirming the C-terminal sequence)

b3 lon (LMY): 408.20 Da

Immonium lons: Tyr (136.07), Leu (86.09), Pro (70.06).

Secondary Structure & Conformational Analysis

While short peptides like L-8-K are often described as "random coils" in solution, the specific
sequence LMYPTYLK adopts transient structures essential for receptor binding.

Circular Dichroism (CD) Spectroscopy

e Protocol: Dissolve peptide (50 uM) in 10 mM Phosphate Buffer (pH 7.4). Measure 190-260
nm.

o Expected Profile:
o Agueous Buffer: Strong negative band near 200 nm (Random Caoil).

o TFE Titration (30-50% TFE): Emergence of minima at 208/222 nm, indicating propensity
for alpha-helical formation. The hydrophobic residues (Leu, Met, Tyr) drive helix formation
in membrane-mimetic environments.

NMR Spectroscopy (Solution State)

To resolve the cis/trans isomerism of Proline:

e Solvent: 90% H20 / 10% D20 or d3-TFE.

o Experiments: 1H-1D, TOCSY (spin system identification), NOESY (sequential connectivity).
 Critical Observation: Look for NOE cross-peaks between

and

(trans) vs.
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and

(cis). The trans isomer is typically bio-active and dominant (>80%).

References

e Cuevas, J., & Adams, D. J. (1996). VIP Receptor-Binding Inhibitor L-8-K reversibly inhibits
the VIP-induced potentiation of nicotinic acetylcholine-evoked currents.[1][2] Journal of
Physiology, 493, 503. Link

o Wysocki, V. H., et al. (2003). Peptide Sequencing Using a Patchwork Approach and Surface-
Induced Dissociation. Journal of the American Society for Mass Spectrometry, 14(12), 1387—
1401. Link

e Sigma-Aldrich (Merck).VIP Receptor-Binding Inhibitor L-8-K Product Datasheet (Cas
120550-85-8).Link

o Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-
fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein
Research, 35(3), 161-214. (Standard Protocol for Fmoc Synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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